molecular formula C16H14N2O6 B12705550 Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester CAS No. 88250-01-5

Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester

Cat. No.: B12705550
CAS No.: 88250-01-5
M. Wt: 330.29 g/mol
InChI Key: DEIUTHFTSPBIER-UHFFFAOYSA-N
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Description

Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the furo(3,4-b)pyridine core, followed by the introduction of the carboxylic acid group and subsequent esterification. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. The presence of the nitrophenyl group suggests potential interactions with biological targets.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its activity, selectivity, and pharmacokinetic properties.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties could contribute to the development of new technologies and products.

Mechanism of Action

The mechanism of action of Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:

  • Pyridine derivatives
  • Furan derivatives
  • Nitroaromatic compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This unique arrangement can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88250-01-5

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H14N2O6/c1-8-12(15(19)23-2)13(14-11(17-8)7-24-16(14)20)9-4-3-5-10(6-9)18(21)22/h3-6,13,17H,7H2,1-2H3

InChI Key

DEIUTHFTSPBIER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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